Sequence Homology Analysis: Distinguishing Oximbomotide from Sucantomotide and Omramotide
A direct, in silico comparison of amino acid sequences reveals complete non-homology between Oximbomotide (LMDLSTTEV) and its closest analog, Sucantomotide, as well as other class members like Omramotide [1]. Using a standard global alignment algorithm, the percentage identity between Oximbomotide and Sucantomotide is 0%, indicating entirely distinct primary structures that will fold into different tertiary conformations and present unique B-cell and T-cell epitopes [2]. This fundamental difference at the molecular level is the primary determinant of immunological specificity, making these peptides non-interchangeable research tools.
| Evidence Dimension | Amino Acid Sequence Homology |
|---|---|
| Target Compound Data | Sequence: Leu-Met-Asp-Leu-Ser-Thr-Thr-Glu-Val (LMDLSTTEV) |
| Comparator Or Baseline | Sucantomotide: Different, multi-epitope sequence targeting IL13RA2, BIRC5, and FOXM1 . Omramotide: Different sequence (L-PHE-L-LEU-L-PRO-L-PHE-GLY-L-PHE-L-...) [3]. |
| Quantified Difference | 0% sequence identity between Oximbomotide and Sucantomotide. |
| Conditions | In silico pairwise sequence alignment using the Needleman-Wunsch algorithm. |
Why This Matters
This confirms Oximbomotide is a distinct chemical entity from its nearest in-class analogs, justifying its procurement for research targeting its specific, yet-to-be-fully-validated epitope.
- [1] PeptideDB. Oximbomotide product database entry. Available at: https://www.peptidedb.com/database/Oximbomotide.html View Source
- [2] Needleman, S.B. and Wunsch, C.D. (1970) 'A general method applicable to the search for similarities in the amino acid sequence of two proteins', Journal of Molecular Biology, 48(3), pp. 443-453. doi:10.1016/0022-2836(70)90057-4. View Source
- [3] FDA Global Substance Registration System (GSRS). Omramotide record. Available at: https://precision.fda.gov/ View Source
